(R)-Ethyl 2-amino-2-phenylacetate hydrochloride
Overview
Description
“Methyl 2-amino-2-phenylacetate” is a chemical compound with the empirical formula C9H11NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-2-phenylacetate” is represented by the SMILES stringO=C(OC)C(N)C1=CC=CC=C1
. The InChI key for this compound is BHFLUDRTVIDDOR-UHFFFAOYSA-N
.
Scientific Research Applications
Hydrophilic Interaction Chromatography for Polar Compounds
Hydrophilic interaction chromatography (HILIC) is a valuable technique for the separation of polar, weakly acidic, or basic samples, which might include compounds like (R)-Ethyl 2-amino-2-phenylacetate hydrochloride. HILIC operates as normal-phase chromatography on polar columns with aqueous-organic mobile phases rich in organic solvents, typically acetonitrile. This method enhances ionization in mass spectrometry, contributing to its popularity for polar or ionic compounds analysis (Jandera, 2011).
Ninhydrin Reaction for Amino Acid Analysis
The ninhydrin reaction, known for forming Ruhemann's purple with primary amino groups, is essential for analyzing amino acids, peptides, and proteins. This reaction applies across various scientific fields, including agricultural, biomedical, and nutritional sciences. Given the amino group in (R)-Ethyl 2-amino-2-phenylacetate hydrochloride, the ninhydrin reaction could potentially be used for its analysis or quantification in complex mixtures (Friedman, 2004).
Enzymatic and Chemical Degradation of Polymeric Materials
Research on the chemical recycling of poly(ethylene terephthalate) (PET) demonstrates methodologies for breaking down polymer chains into their monomeric components through hydrolysis and glycolysis. This research provides insights into how chemical and enzymatic processes can be applied to recycle or repurpose polymeric materials, potentially relevant for modifying or degrading chemical compounds like (R)-Ethyl 2-amino-2-phenylacetate hydrochloride for specific applications (Karayannidis & Achilias, 2007).
Ethyl Carbamate in Foods and Beverages
The review on ethyl carbamate (EC) or urethane in foods and beverages highlights the occurrence, toxicity, and analytical methods for detecting EC. Although (R)-Ethyl 2-amino-2-phenylacetate hydrochloride is not directly mentioned, the methodologies for EC analysis could provide a foundation for analyzing similar compounds in food and beverage matrices. This research underscores the importance of understanding the toxicological profiles and analytical detection of chemicals in consumable products (Weber & Sharypov, 2009).
Safety And Hazards
“Methyl 2-amino-2-phenylacetate” is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statement H319, which indicates that it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
ethyl (2R)-2-amino-2-phenylacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNXQLSKQSVNLL-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Ethyl 2-amino-2-phenylacetate hydrochloride | |
CAS RN |
17609-48-2 | |
Record name | Benzeneacetic acid, α-amino-, ethyl ester, hydrochloride (1:1), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17609-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (R)-(amino)phenylacetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl phenylglycinate hydrochloride, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/722FD29G3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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